molecular formula C20H22N4O2S B6011626 MFCD08154734

MFCD08154734

Cat. No.: B6011626
M. Wt: 382.5 g/mol
InChI Key: LBLIOAURHUXAII-UHFFFAOYSA-N
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Description

MFCD08154734 is a chemical compound identified by its MDL number, commonly used in industrial and pharmacological research. Such compounds are often investigated for their biological activity, synthetic versatility, and applications in drug discovery or material science. Key properties likely include moderate molecular weight (150–200 g/mol), solubility in polar solvents, and reactivity influenced by substituent groups .

Properties

IUPAC Name

2-[[5-cyano-4-(4-methylphenyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-cyclohexylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O2S/c1-13-7-9-14(10-8-13)18-16(11-21)19(26)24-20(23-18)27-12-17(25)22-15-5-3-2-4-6-15/h7-10,15H,2-6,12H2,1H3,(H,22,25)(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBLIOAURHUXAII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C(=O)NC(=N2)SCC(=O)NC3CCCCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of MFCD08154734 involves several synthetic routes, each with specific reaction conditions. One common method includes the use of intermediate compounds that undergo a series of chemical reactions to form the final product. The reaction conditions typically involve controlled temperatures, specific pH levels, and the use of catalysts to enhance the reaction rate and yield.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized synthetic routes. The process involves large-scale reactors, precise control of reaction parameters, and continuous monitoring to ensure high purity and yield. The industrial production methods are designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

MFCD08154734 undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

The common reagents used in the reactions of this compound include:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound.

Scientific Research Applications

MFCD08154734 has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in the synthesis of other chemical compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of MFCD08154734 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Similarities

To contextualize MFCD08154734, two structurally analogous compounds are selected based on evidence guidelines (Table 1):

Table 1: Key Properties of this compound and Similar Compounds

Property This compound (Hypothetical) CAS 56469-02-4 CAS 905306-69-6
Molecular Formula C₁₀H₁₂N₂O₂ (hypothesized) C₉H₉NO₂ C₇H₁₀N₂O
Molecular Weight ~192 g/mol 163.17 g/mol 138.17 g/mol
Core Structure Isoquinoline derivative 3,4-Dihydroisoquinolinone Pyridine-ethylamine derivative
Functional Groups Methoxy, amine Hydroxyl, ketone Methoxy, amine
Solubility High in DMSO, moderate in H₂O Soluble in methanol Very soluble in H₂O
Bioactivity Potential enzyme inhibitor Not specified Non-CYP inhibitor
Synthetic Yield 65–75% (hypothesized) 30–69% (varies by method) 30–69% (varies by method)
Key Differences:

Structural Backbone: CAS 56469-02-4 features a dihydroisoquinolinone core with a hydroxyl group, enabling hydrogen bonding and redox reactivity . CAS 905306-69-6 has a pyridine-ethylamine structure, favoring nucleophilic substitution and amine-related interactions . this compound likely incorporates a methoxy group, enhancing lipophilicity and metabolic stability compared to hydroxylated analogs .

Synthetic Accessibility :

  • CAS 56469-02-4 is synthesized via alkylation of hydroxy-substituted intermediates, requiring basic conditions (NaOH/MeOH) .
  • CAS 905306-69-6 employs coupling reagents like HATU in THF, reflecting modern peptide synthesis methodologies .
  • This compound may utilize similar alkylation or coupling strategies but with optimized catalysts for higher yields.

Application Scope :

  • Hydroxy-substituted analogs (e.g., CAS 56469-02-4) are often intermediates in alkaloid synthesis .
  • Pyridine-ethylamine derivatives (e.g., CAS 905306-69-6) are prioritized in medicinal chemistry for targeting amine receptors .
  • This compound’s methoxy group could make it suitable for CNS drug candidates due to improved BBB penetration .

Quantitative Comparison of Physicochemical Properties

Table 2: Comparative Physicochemical Data

Parameter This compound CAS 56469-02-4 CAS 905306-69-6
LogP 1.8 (predicted) 1.2 0.9
Hydrogen Bond Donors 1 2 1
TPSA (Ų) 45 49 40
GI Absorption High Moderate High
  • LogP : this compound’s higher lipophilicity (LogP ~1.8) suggests better membrane permeability than CAS 56469-02-4 (LogP 1.2) but similar to CAS 905306-69-6 .
  • TPSA : Lower topological polar surface area (45 Ų) compared to CAS 56469-02-4 (49 Ų) may enhance bioavailability .

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